![molecular formula C14H17N3O4S B2433878 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 926205-65-4](/img/structure/B2433878.png)
3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It is a member of the pyrazole class of compounds and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Structural Analysis and Synthesis
- Kumarasinghe, Hruby, and Nichol (2009) conducted a study on the synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. They highlighted the complexity of regiospecific synthesis and the extensive use of hydrogen bonding in the compounds' structures (Kumarasinghe, Hruby, & Nichol, 2009).
Medicinal Chemistry and Biological Activity
- Al-Smaisim (2012) explored the synthesis and biological activity of new pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole. These compounds showed significant antibacterial activity, contributing to the field of medicinal chemistry (Al-Smaisim, 2012).
- Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The study highlighted the enhanced thermal stability and potential medical applications due to the hydrogels' improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Reactions
- Tayebi, Baghernejad, Saberi, and Niknam (2011) demonstrated the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions involving pyrazole compounds. Their study showed high yields and the ability to reuse the catalyst multiple times, indicating efficiency and sustainability in chemical synthesis (Tayebi et al., 2011).
properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-sulfamoylphenyl)pyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-13(7-8-14(18)19)10(2)17(16-9)11-3-5-12(6-4-11)22(15,20)21/h3-6H,7-8H2,1-2H3,(H,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSRJEPDHYZLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

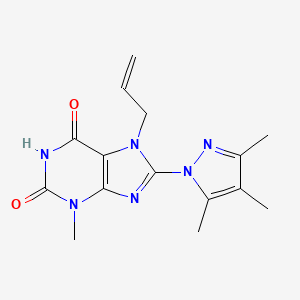
![[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine](/img/structure/B2433798.png)
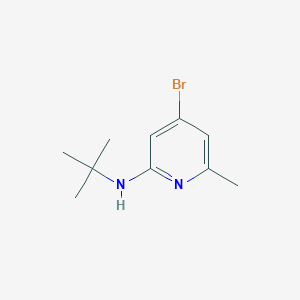
![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433803.png)
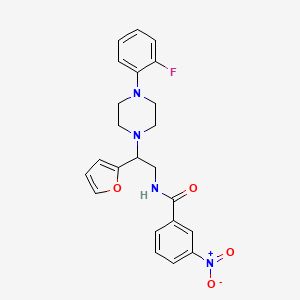
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2433805.png)
![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)
![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)
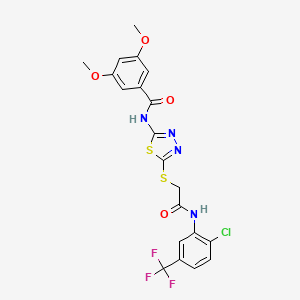
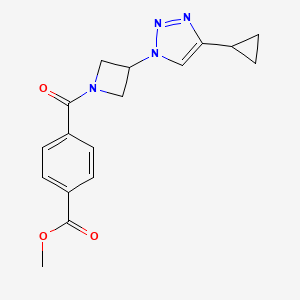
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2433818.png)